

Spectroscopic Profile of 2,6-Dimethyl-4-nitrosophenol: A Technical Guide

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Compound of Interest

Compound Name: **2,6-Dimethyl-4-nitrosophenol**

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This technical guide provides a comprehensive overview of the spectroscopic data available for **2,6-Dimethyl-4-nitrosophenol**, a significant intermediate in organic synthesis. Due to the limited availability of complete, published experimental spectra for this specific compound, this document combines reported data with typical spectroscopic values for structurally related compounds to offer a predictive profile. This guide is intended to support research and development activities by providing key data points for the characterization of **2,6-Dimethyl-4-nitrosophenol**.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2,6-Dimethyl-4-nitrosophenol**.

Table 1: ¹H NMR Spectroscopic Data

Protons	Multiplicity	Chemical Shift (δ) ppm	Notes
-CH ₃ (at C2, C6)	Singlet	~ 2.2	Reported value. [1]
Ar-H (at C3, C5)	Singlet	8.1 – 8.3	Reported range. Due to symmetry, these protons are expected to be equivalent. [1]
-OH	Singlet (broad)	Variable	The chemical shift is dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ) ppm	Notes
-CH ₃ (at C2, C6)	15 - 20	Based on typical values for methyl-substituted phenols.
C3, C5	130 - 140	Aromatic carbons adjacent to the nitroso group.
C4	150 - 160	Carbon bearing the nitroso group.
C2, C6	125 - 135	Carbons bearing the methyl groups.
C1	155 - 165	Carbon bearing the hydroxyl group.

Note: The predicted ¹³C NMR data is based on established chemical shift ranges for substituted aromatic compounds. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch	3200 - 3600	Strong, Broad	Characteristic of phenolic hydroxyl group, subject to hydrogen bonding.
Aromatic C-H stretch	3000 - 3100	Medium to Weak	
C=C stretch (aromatic)	1450 - 1600	Medium	Multiple bands are expected.
N=O stretch	1500 - 1550	Medium to Strong	
C-N stretch	1340 - 1390	Medium	
O-H bend	1330 - 1440	Medium	
C-O stretch	1180 - 1260	Strong	

Table 4: UV-Vis Spectroscopic Data

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)	Notes
Not specified	~ 350	Data not available	This absorption is attributed to the n → π* transition of the nitroso group. [1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2,6-Dimethyl-4-nitrosophenol**.

Synthesis of 2,6-Dimethyl-4-nitrosophenol

The established method for the synthesis of **2,6-Dimethyl-4-nitrosophenol** is through the direct nitrosation of 2,6-Dimethylphenol.[\[1\]](#)

Materials:

- 2,6-Dimethylphenol
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl) or Sulfuric acid (H_2SO_4)
- Ice
- Water
- Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

- Dissolve 2,6-Dimethylphenol in a suitable solvent and cool the solution in an ice bath to 0-5 °C.
- Slowly add a chilled aqueous solution of sodium nitrite to the cooled solution of 2,6-Dimethylphenol with constant stirring.
- Maintain the temperature below 5 °C and slowly add dilute hydrochloric acid or sulfuric acid dropwise to the reaction mixture.
- Continue stirring the mixture in the ice bath for 1-2 hours.
- The resulting precipitate of **2,6-Dimethyl-4-nitrosophenol** can be collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent.

NMR Spectroscopy

Instrumentation:

- A 300 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **2,6-Dimethyl-4-nitrosophenol** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in an NMR tube.
- Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

^1H NMR Acquisition:

- Acquire the spectrum using a standard proton pulse program.
- Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse program.
- Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

- Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm^{-1} .

- Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

UV-Vis Spectroscopy

Instrumentation:

- A UV-Vis spectrophotometer.

Sample Preparation:

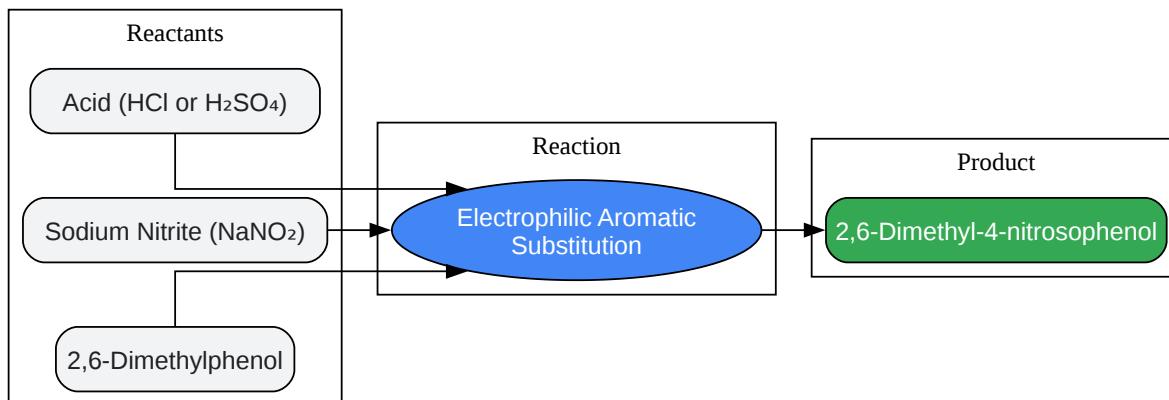
- Prepare a dilute solution of **2,6-Dimethyl-4-nitrosophenol** in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λ_{max} .

Data Acquisition:

- Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm.
- Use the pure solvent as a blank to zero the spectrophotometer.
- To study the effect of solvent polarity, prepare solutions of the same concentration in different solvents (e.g., a non-polar solvent like hexane and a polar solvent like ethanol) and record the spectra.

Visualized Synthesis Workflow

The synthesis of **2,6-Dimethyl-4-nitrosophenol** from 2,6-Dimethylphenol can be visualized as a straightforward electrophilic aromatic substitution reaction.



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Caption: Synthesis of **2,6-Dimethyl-4-nitrosophenol** via nitrosation of 2,6-Dimethylphenol.

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References

- 1. 2,6-Dimethyl-4-nitrosophenol | 4965-29-1 | Benchchem [benchchem.com]
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